Piriqualone
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Overview
Description
Piriquialone is a synthetic compound belonging to the quinazolinone class of drugs. It is structurally related to methaqualone and other quinazolinone derivatives. Piriquialone has been studied for its potential effects on the central nervous system, particularly its sedative and hypnotic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Piriquialone can be synthesized through a multicomponent reaction involving isatoic anhydride, an amine, and an orthoester. The reaction typically occurs under classical heating at 120°C for 5 hours or under microwave irradiation at 140°C for 20-30 minutes . The use of ammonium acetate instead of the amine provides the 2-substituted quinazolin-4(3H)-ones .
Industrial Production Methods: Industrial production of piriquialone follows similar synthetic routes but often employs optimized conditions to maximize yield and purity. The process involves the sequential addition of reactants, including isatoic anhydride, an amine, and pyridine-2-carboxaldehyde, under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions: Piriquialone undergoes various chemical reactions, including:
Oxidation: Piriquialone can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can convert piriquialone into its corresponding amine derivatives.
Substitution: Substitution reactions involving nucleophiles can modify the quinazolinone ring structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products: The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different pharmacological properties .
Scientific Research Applications
Chemistry: Piriquialone serves as a precursor for the synthesis of other quinazolinone derivatives.
Biology: It is used in research to study its effects on the central nervous system.
Medicine: Piriquialone has been investigated for its sedative and hypnotic properties, making it a candidate for the treatment of insomnia and anxiety.
Industry: The compound’s unique structure makes it valuable in the development of new pharmaceuticals
Mechanism of Action
Piriquialone exerts its effects by interacting with the gamma-aminobutyric acid (GABA) receptors in the brain. It enhances the inhibitory effects of GABA, leading to sedative and hypnotic effects. The compound’s molecular targets include the GABA-A receptor subunits, which play a crucial role in modulating neuronal excitability .
Comparison with Similar Compounds
Methaqualone: A sedative-hypnotic drug with similar effects on the central nervous system.
Mecloqualone: Another quinazolinone derivative with sedative properties.
Diproqualone: Known for its analgesic and anti-inflammatory effects.
Uniqueness of Piriquialone: Piriquialone is unique due to its specific interaction with GABA receptors and its potential for fewer side effects compared to other quinazolinone derivatives.
Properties
CAS No. |
1897-89-8 |
---|---|
Molecular Formula |
C22H17N3O |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
3-(2-methylphenyl)-2-[(E)-2-pyridin-2-ylethenyl]quinazolin-4-one |
InChI |
InChI=1S/C22H17N3O/c1-16-8-2-5-12-20(16)25-21(14-13-17-9-6-7-15-23-17)24-19-11-4-3-10-18(19)22(25)26/h2-15H,1H3/b14-13+ |
InChI Key |
MYGZNGAHFWOCLI-BUHFOSPRSA-N |
SMILES |
CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)C=CC4=CC=CC=N4 |
Isomeric SMILES |
CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)/C=C/C4=CC=CC=N4 |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)C=CC4=CC=CC=N4 |
Key on ui other cas no. |
1897-89-8 |
Pictograms |
Irritant |
Synonyms |
2-(2-(2-pyridyl)vinyl)-3-o-tolyl-3,4-dihydroquinazolin-4-one 2-(beta-pyridyl-(2'')-ethenyl)-3-(2'-methylphenyl)quinazolinone B 169 piriqualone SRC 909 |
Origin of Product |
United States |
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